![molecular formula C13H21N3O2 B2904443 Tert-butyl 5-amino-1-cyclopentylpyrazole-4-carboxylate CAS No. 2248361-06-8](/img/structure/B2904443.png)
Tert-butyl 5-amino-1-cyclopentylpyrazole-4-carboxylate
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Overview
Description
Tert-butyl 5-amino-1-cyclopentylpyrazole-4-carboxylate is a chemical compound with the following structural formula: . It belongs to the class of pyrazole derivatives and contains a tert-butyl group, an amino group, and a carboxylate group. The tert-butyl substituent is commonly used in organic synthesis due to its stability and steric hindrance properties .
Synthesis Analysis
The synthesis of Tert-butyl 5-amino-1-cyclopentylpyrazole-4-carboxylate involves several steps. While I don’t have specific papers on this exact compound, similar reactions can be adapted. One possible synthetic route could involve cyclization of a suitable precursor containing the cyclopentylpyrazole moiety, followed by tert-butyloxycarbonylation of the amino group. Further optimization and characterization would be necessary .
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-amino-1-cyclopentylpyrazole-4-carboxylate consists of a pyrazole ring fused with a cyclopentane ring. The tert-butyl group is attached to the nitrogen atom of the pyrazole ring, and the carboxylate group is at the 4-position. The overall structure influences its chemical properties and reactivity .
Chemical Reactions Analysis
While specific reactions involving this compound are not directly documented, we can infer potential reactions based on similar structures. These may include nucleophilic substitutions, amidations, and cyclizations. Further experimental work would be needed to explore its reactivity with various reagents .
properties
IUPAC Name |
tert-butyl 5-amino-1-cyclopentylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)10-8-15-16(11(10)14)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWAABOSUJKFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(N=C1)C2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-1-cyclopentylpyrazole-4-carboxylate |
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